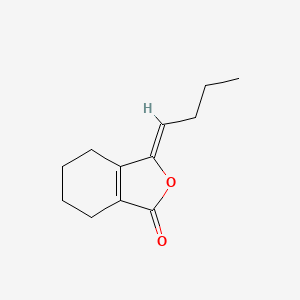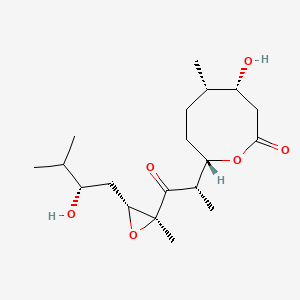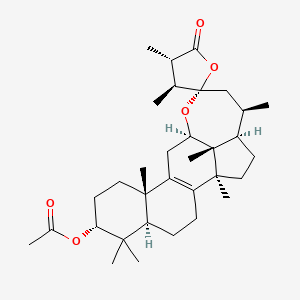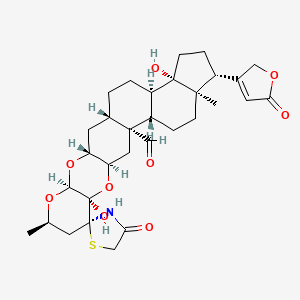
Sedanonic acid lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sedanonic acid lactone is a member of the class of 2-benzofurans that is 4,5,6,7-tetrahydro-2-benzofuran-1(3H)-one carrying an additional butylidene substituent at position 3. It is a member of 2-benzofurans, a gamma-lactone and an olefinic compound.
Scientific Research Applications
Synthesis and Applications of Carbohydrate-Based Lactones : Carbohydrate-based lactones, including aldonolactones, monocyclic lactones, and bicyclic systems derived from uronic acids, carboxymethyl ethers, glycosides, or C-branched sugars, have been synthesized and utilized for various applications (Xavier, Rauter, & Queneau, 2011).
Isolation from Essential Oils : Sedanonic acid lactone was isolated from the essential oil of Meum athamanticum, an analysis that also identified other components like monoterpene hydrocarbons. This indicates its natural occurrence and potential for use in flavor and fragrance applications (Tesso, Kubeczka, & König, 2006).
Chemoselective Synthesis of Sialic Acid Lactones : The chemoselective synthesis of sialic acid 1,7-lactones, including this compound, has been accomplished. These compounds are used as reference standards and for the preparation of isotopologues in analytical procedures for gas liquid chromatography-mass spectrometry (GLC-MS) analysis in biological media (Allevi et al., 2010).
Glycosylation Mechanisms : Research on uronic acid 6,3-lactones, which includes this compound, has contributed to understanding the glycosylation mechanisms in the preparation of uronic-acid-containing oligosaccharides. These findings are significant for the development of stereoselective glycosyl donors (Elferink et al., 2019).
Analysis in Traditional Medicine : The reversed-phase high performance liquid chromatographic method was developed for the determination of main lactone components, including this compound, in traditional Chinese medicine. This highlights its importance in pharmacognosy and herbal medicine research (Cao et al., 2005).
Role in Hepatoprotective Activity : Compounds derived from this compound, isolated from Ligusticum chuanxiong Hort., showed moderate hepatoprotective activity. This suggests potential therapeutic applications (Zhang et al., 2020).
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3Z)-3-butylidene-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h8H,2-7H2,1H3/b11-8- |
InChI Key |
YHOZXUUDDDOBKS-FLIBITNWSA-N |
Isomeric SMILES |
CCC/C=C\1/C2=C(CCCC2)C(=O)O1 |
SMILES |
CCCC=C1C2=C(CCCC2)C(=O)O1 |
Canonical SMILES |
CCCC=C1C2=C(CCCC2)C(=O)O1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(E)-N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1250381.png)


